molecular formula C22H30N4O B5554575 2-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline

2-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline

Cat. No. B5554575
M. Wt: 366.5 g/mol
InChI Key: YMVNGCOWICHFMY-UHFFFAOYSA-N
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Description

2-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline is a useful research compound. Its molecular formula is C22H30N4O and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.24196159 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mixed Ligand Tricarbonyl Complexes

Research on mixed ligand tricarbonyl complexes involving imidazole derivatives, such as those studied by Mundwiler et al. (2004), demonstrates the potential for labeling bioactive molecules. These complexes, including imidazole and piperidine derivatives, show promise for modifying physico-chemical properties of conjugates, suggesting applications in drug design and molecular imaging (Mundwiler et al., 2004).

Solid Support Synthesis under Microwave Irradiation

Genç and Servi (2005) developed an efficient synthesis method for 2-arylamino-2-imidazolines, utilizing microwave irradiation for rapid reaction and improved yield. This technique, applicable to derivatives synthesized from dimethyl N-aryldithioimidocarbonates and ethylenediamine, hints at the potential for efficient synthesis of compounds including piperidine and imidazole rings (Genç & Servi, 2005).

Local Anesthetic Agents

A study on tetrasubstituted imidazole derivatives, including those similar to the query compound, by Ran, Li, and Zhang (2015) explored their synthesis and local anesthetic effects. This research suggests that such compounds could serve as potent local anesthetics, with minimal toxicity, compared to traditional anesthetics like lidocaine (Ran, Li, & Zhang, 2015).

Antimicrobial Activities

Rajkumar, Kamaraj, and Krishnasamy (2014) synthesized piperazine derivatives that showed promising antimicrobial activities. This underscores the potential of compounds with imidazole and piperidine components for developing new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Heterocyclic Compound Synthesis

Research by Voinov, Grigor’ev, and Volodarsky (2000) on metalated aldonitrones reactions, leading to α-hydroxymethyl nitrones, provides a foundation for synthesizing novel organic compounds with potential applications in pharmaceuticals and material science. These findings indicate a broader scope for creating diverse imidazole and piperidine derivatives (Voinov, Grigor’ev, & Volodarsky, 2000).

properties

IUPAC Name

[3-[1-(cyclobutylmethyl)imidazol-2-yl]piperidin-1-yl]-[2-(dimethylamino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O/c1-24(2)20-11-4-3-10-19(20)22(27)26-13-6-9-18(16-26)21-23-12-14-25(21)15-17-7-5-8-17/h3-4,10-12,14,17-18H,5-9,13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVNGCOWICHFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1C(=O)N2CCCC(C2)C3=NC=CN3CC4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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